4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide

Beschreibung

Chemical Identity and Nomenclature

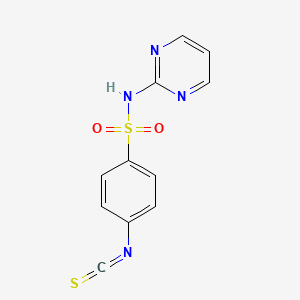

4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide is registered under the Chemical Abstracts Service registry number 64047-46-7 and possesses the molecular formula C₁₁H₈N₄O₂S₂. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, clearly indicating the presence of an isothiocyanate group at the para position of the benzene ring and a pyrimidin-2-yl substituent on the sulfonamide nitrogen atom. Alternative nomenclature includes benzenesulfonamide, 4-isothiocyanato-N-2-pyrimidinyl-, which provides equivalent structural identification.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S, which precisely describes the connectivity between all constituent atoms. The International Chemical Identifier provides additional structural verification: InChI=1S/C11H8N4O2S2/c16-19(17,15-11-12-6-1-7-13-11)10-4-2-9(3-5-10)14-8-18/h1-7H,(H,12,13,15). This compound exhibits a molecular weight of 292.337 grams per mole, establishing its position among medium-molecular-weight organic compounds.

The structural architecture incorporates three distinct functional domains: the isothiocyanate group (-N=C=S), the sulfonamide linkage (-SO₂NH-), and the pyrimidine heterocycle. Each component contributes specific chemical properties that collectively define the compound's reactivity profile and potential applications. The isothiocyanate functionality imparts electrophilic character, while the pyrimidine ring provides aromatic stability and potential for hydrogen bonding interactions.

Historical Context in Sulfonamide Chemistry

The development of sulfonamide chemistry traces its origins to the pioneering work of Gerhard Domagk and his colleagues at Bayer Laboratories in the early 1930s. Domagk's discovery of Prontosil in 1932 marked the beginning of the sulfonamide era in antimicrobial chemotherapy, fundamentally transforming medical treatment approaches for bacterial infections. This breakthrough occurred during a systematic investigation of azo dyes for potential antibacterial properties, ultimately leading to the identification of sulfanilamide as the active metabolite of Prontosil.

The historical significance of sulfonamides extends beyond their initial therapeutic applications to encompass their role as synthetic intermediates and research tools. The compound sulfadiazine, chemically known as 4-amino-N-pyrimidin-2-ylbenzenesulfonamide, emerged as one of the most important sulfonamide derivatives and shares structural similarities with 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide. Both compounds feature the characteristic pyrimidin-2-yl substitution pattern on the sulfonamide nitrogen, demonstrating the enduring importance of this structural motif in medicinal chemistry.

The evolution of sulfonamide chemistry has been characterized by continuous structural modifications aimed at enhancing biological activity and expanding synthetic utility. The introduction of isothiocyanate functionality into benzenesulfonamide structures represents a significant advancement in this field, as isothiocyanates are recognized for their exceptional reactivity and potential biological activity. The synthesis of 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide exemplifies the modern approach to functional group manipulation within established pharmaceutical scaffolds.

Research conducted in the mid-20th century established the fundamental principles of sulfonamide mechanism of action, revealing their ability to interfere with bacterial folate metabolism through competitive inhibition of para-aminobenzoic acid utilization. This mechanistic understanding provided the foundation for subsequent structural modifications and the development of novel sulfonamide derivatives. The incorporation of heterocyclic substituents, such as pyrimidine rings, became a standard strategy for modulating biological activity and improving pharmacological properties.

Structural Classification among Functionalized Benzenesulfonamides

4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide belongs to the broader category of functionalized benzenesulfonamides, which are characterized by the presence of additional functional groups attached to either the benzene ring or the sulfonamide nitrogen atom. Within this classification system, the compound represents a dual-functionalized derivative featuring both aromatic ring substitution (isothiocyanate group) and nitrogen substitution (pyrimidine ring). This structural pattern distinguishes it from simpler sulfonamide derivatives and positions it among the more complex members of this chemical family.

The sulfonamide functional group itself, with the general structure R-SO₂-NR'R'', serves as the core structural element around which various modifications can be introduced. In 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide, the R group corresponds to the 4-isothiocyanatophenyl moiety, while one of the nitrogen substituents is the pyrimidin-2-yl group and the other is hydrogen. This substitution pattern creates a compound with distinct electronic and steric properties compared to unsubstituted benzenesulfonamide.

The isothiocyanate functional group (-N=C=S) represents one of the most reactive functionalities in organic chemistry, characterized by its ability to undergo nucleophilic addition reactions with various nucleophiles. The presence of this group in the para position of the benzene ring creates a compound with significant electrophilic character, making it suitable for use as a synthetic intermediate in the preparation of more complex heterocyclic systems. The linear arrangement of the isothiocyanate group allows for optimal electronic communication with the aromatic system, potentially influencing both reactivity and biological activity.

The pyrimidine ring system contributes additional complexity to the compound's structural profile. Pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms in the 1,3-positions, exhibits distinct electronic properties compared to purely carbocyclic aromatic systems. The electron-deficient nature of the pyrimidine ring influences the overall electron distribution within the molecule, potentially affecting both chemical reactivity and intermolecular interactions. The connection of the pyrimidine ring to the sulfonamide nitrogen through the 2-position creates a conjugated system that may exhibit unique spectroscopic and chemical properties.

| Structural Feature | Classification | Functional Significance |

|---|---|---|

| Sulfonamide Group | Primary functional group | Core pharmacophore |

| Isothiocyanate Moiety | Electrophilic center | Reactive synthetic handle |

| Pyrimidine Ring | Heterocyclic substituent | Modulates electronic properties |

| Para-substitution Pattern | Aromatic substitution | Optimizes electronic communication |

Significance in Contemporary Chemical Research

The contemporary relevance of 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide stems from its utility as a versatile synthetic intermediate and its potential applications in medicinal chemistry research. The compound's unique combination of functional groups makes it particularly valuable for the construction of complex heterocyclic systems through various synthetic transformations. Research has demonstrated that isothiocyanato-substituted benzenesulfonamides can serve as key building blocks for the synthesis of biologically active compounds, including potential antimycobacterial agents.

Recent synthetic methodologies have highlighted the importance of isothiocyanate-containing compounds in the development of novel therapeutic agents. Studies have shown that compounds structurally related to 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide can be converted into thiourea derivatives through reactions with aromatic amines, yielding products with significant biological activity. Specifically, research has demonstrated that N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide, a closely related compound, serves as an effective precursor for the synthesis of antimycobacterial agents with minimum inhibitory concentrations in the low microgram per milliliter range.

The synthetic versatility of isothiocyanates has been extensively documented in recent literature, with multiple methodologies available for their preparation and subsequent transformation. The most commonly employed synthetic approach involves the formation of dithiocarbamate salts followed by desulfurization using various reagents including thiophosgene, hydrogen peroxide, sodium persulfate, and other desulfurization agents. Alternative methods include the use of elemental sulfur with selenium catalysis, microwave-assisted synthesis using Lawesson's reagent, and tandem Staudinger/aza-Wittig reactions, each offering distinct advantages depending on the specific synthetic requirements.

Contemporary research has also explored the application of copper-catalyzed cyclization reactions involving isothiocyanate-containing benzenesulfonamides for the construction of complex polycyclic systems. These methodologies have demonstrated the ability to generate functionalized benzodithiazines and related heterocyclic structures through efficient annulation processes. The development of such synthetic methods underscores the continued importance of isothiocyanate-functionalized compounds in modern organic synthesis and their potential for accessing novel molecular architectures.

The compound's significance extends to its role in advancing fundamental understanding of structure-activity relationships within the sulfonamide class. The systematic modification of sulfonamide structures through the introduction of isothiocyanate functionality provides valuable insights into the factors governing biological activity and chemical reactivity. This research contributes to the broader goal of rational drug design and the development of more effective therapeutic agents based on established pharmacological scaffolds.

Eigenschaften

IUPAC Name |

4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2S2/c16-19(17,15-11-12-6-1-7-13-11)10-4-2-9(3-5-10)14-8-18/h1-7H,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRFQEQYOQGXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214125 | |

| Record name | Isothiocyanic acid, p-(2-pyrimidylsulfamyl)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64047-46-7 | |

| Record name | Isothiocyanic acid, p-(2-pyrimidylsulfamyl)phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC403393 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothiocyanic acid, p-(2-pyrimidylsulfamyl)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide typically involves the reaction of a pyrimidin-2-ylbenzenesulfonamide precursor with thiophosgene (CSCl₂) under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition of the reactants .

Industrial Production Methods

This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as recrystallization and chromatography to obtain the desired product in large quantities .

Analyse Chemischer Reaktionen

Types of Reactions

4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thiourea, carbamate, and thiocarbamate derivatives.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of adducts.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents like dichloromethane, chloroform, and ethanol are typically used.

Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures to facilitate the reaction.

Major Products

The major products formed from these reactions include thiourea, carbamate, and thiocarbamate derivatives, which have various applications in medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide typically involves the reaction of isothiocyanates with sulfonamide derivatives. The resulting compound exhibits a unique structure that allows for further derivatization, which can enhance its biological activity. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of synthesized compounds, revealing functional groups that are crucial for their activity.

Anticancer Activity

Recent studies have demonstrated the potential of 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide and its derivatives as anticancer agents. For instance, a series of sulfonamide derivatives bearing thiourea moieties were synthesized and evaluated for their anticancer properties against various human cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) . The introduction of specific substituents on the benzene ring significantly influenced the activity of these compounds, with some showing IC50 values in the low micromolar range.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 6 | MDA-MB-231 | 0.073 |

| Compound 4 | A549 | 0.35 |

| Compound 3c | HT-29 | 0.35 |

Protein Tyrosine Phosphatase Inhibition

4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide has also been investigated for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes management. Compounds derived from this scaffold exhibited significant inhibition of PTP1B, suggesting a role in regulating glucose metabolism . The structure-activity relationship (SAR) studies indicated that modifications to the pyrimidine and sulfonamide groups could enhance potency.

Case Studies

Several case studies highlight the efficacy of 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide derivatives:

- Study on Anticancer Activity : A novel series of thiourea-sulfonamide derivatives showed promising results against multiple cancer cell lines, with compound modifications leading to enhanced cytotoxicity .

- Diabetes Management : In vitro studies demonstrated that these compounds could effectively lower blood glucose levels by inhibiting PTP1B, thus presenting a potential therapeutic avenue for diabetes treatment .

Wirkmechanismus

The mechanism of action of 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or modification of protein function . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The isothiocyanate group in the target compound enhances electrophilicity compared to sulfadiazine’s amino group, enabling covalent interactions with biological targets .

- Replacement of pyrimidine with thiazole (sulfathiazole) or pyridine (N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide) alters electronic properties and binding affinities .

Biologische Aktivität

4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide features a pyrimidine ring and a sulfonamide group, which contribute to its biological activity. The compound has the following molecular formula:

- Molecular Formula : C11H10N4O2S

- CAS Number : 64047-46-7

The biological activity of 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. Notably, it has been studied for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes management.

Inhibition of PTP1B

PTP1B plays a crucial role in insulin signaling, and its inhibition can enhance insulin sensitivity. Studies have demonstrated that derivatives of this compound exhibit potent PTP1B inhibitory activity, leading to improved glucose metabolism in diabetic models.

Biological Activity Overview

The following table summarizes the biological activities associated with 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide:

Case Studies and Research Findings

- PTP1B Inhibition in Diabetic Models : A study investigated the effects of 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide in high-fat diet-induced diabetic rats. The compound significantly reduced fasting blood glucose levels and improved insulin resistance, demonstrating its potential as an anti-diabetic agent .

- Anticancer Evaluation : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. It was found to have comparable efficacy to doxorubicin against several types of cancer cells, including MCF-7 and A549, indicating its potential as a chemotherapeutic agent .

- COX-2 Inhibition : The compound also exhibited significant COX-2 inhibitory activity, which is relevant for developing anti-inflammatory drugs. The IC50 values were found to be in the submicromolar range, suggesting strong potency .

Pharmacokinetics

Pharmacokinetic studies indicate that 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide has favorable absorption and distribution characteristics, making it a promising candidate for further development. Its metabolic pathways involve cytochrome P450 enzymes, which play a critical role in drug metabolism.

Q & A

Q. Table 1. Key Spectral Data for 4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| IR (KBr) | 2105 cm⁻¹ (NCS), 1348/1160 cm⁻¹ (S=O) | Confirms isothiocyanate and sulfonamide |

| ¹H NMR (DMSO-d₆) | δ 8.72 (d, pyrimidine-H), 7.85–7.45 (m, Ar-H) | Aromatic proton environments |

| X-ray Diffraction | C-S bond length: 1.76 Å; N-H···O hydrogen bonds | Stabilizes crystal packing |

Q. Table 2. Factorial Design for Synthesis Optimization

| Factor | Low Level (-1) | High Level (+1) | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 25 | 60 | 45 |

| Solvent | Acetone | DMF | Acetone |

| Catalyst | None | Pyridine (10%) | Pyridine (10%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.